molecular formula C11H16OS B8001253 3-[(sec-Butyloxy)methyl]thiophenol

3-[(sec-Butyloxy)methyl]thiophenol

Cat. No.: B8001253
M. Wt: 196.31 g/mol
InChI Key: CMAMTEOOLDCPEY-UHFFFAOYSA-N
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Description

3-[(sec-Butyloxy)methyl]thiophenol is an organic compound that belongs to the class of aromatic thiols It features a thiophenol core with a sec-butyloxy methyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(sec-Butyloxy)methyl]thiophenol typically involves the following steps:

    Starting Materials: The synthesis begins with thiophenol and sec-butyl alcohol.

    Reaction with Formaldehyde: Thiophenol is reacted with formaldehyde in the presence of a base to form a hydroxymethyl thiophenol intermediate.

    Etherification: The intermediate is then subjected to etherification with sec-butyl alcohol under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(sec-Butyloxy)methyl]thiophenol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

    Oxidation: Disulfides and sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols.

Scientific Research Applications

3-[(sec-Butyloxy)methyl]thiophenol has several scientific research applications:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Materials Science: The compound can be incorporated into polymers to modify their properties.

    Biological Studies: It serves as a model compound for studying the behavior of thiols in biological systems.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 3-[(sec-Butyloxy)methyl]thiophenol involves its ability to undergo various chemical transformations. The thiol group can participate in redox reactions, while the aromatic ring can engage in substitution reactions. These properties make it a versatile compound in chemical research.

Comparison with Similar Compounds

Similar Compounds

    Thiophenol: The parent compound without the sec-butyloxy methyl substituent.

    4-Methylthiophenol: A similar compound with a methyl group on the aromatic ring.

    2,4-Dimethylthiophenol: A compound with two methyl groups on the aromatic ring.

Uniqueness

3-[(sec-Butyloxy)methyl]thiophenol is unique due to the presence of the sec-butyloxy methyl group, which imparts distinct chemical properties and reactivity compared to other thiophenols. This makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

3-(butan-2-yloxymethyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16OS/c1-3-9(2)12-8-10-5-4-6-11(13)7-10/h4-7,9,13H,3,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMAMTEOOLDCPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=CC(=CC=C1)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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